3-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)aniline
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Overview
Description
3-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)aniline is an organic compound that features a cyclopropylmethyl group attached to a pyrazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)aniline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrazole ring, followed by the introduction of the cyclopropylmethyl group. The final step involves the attachment of the aniline moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.
Scientific Research Applications
3-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)aniline has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)aniline
- 3-(1-(Cyclopropylmethyl)-1H-pyrazol-5-yl)aniline
- 3-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)phenol
Uniqueness
3-(1-(Cyclopropylmethyl)-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C13H15N3 |
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Molecular Weight |
213.28 g/mol |
IUPAC Name |
3-[1-(cyclopropylmethyl)pyrazol-4-yl]aniline |
InChI |
InChI=1S/C13H15N3/c14-13-3-1-2-11(6-13)12-7-15-16(9-12)8-10-4-5-10/h1-3,6-7,9-10H,4-5,8,14H2 |
InChI Key |
XXQMXSCHCRSGKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C=C(C=N2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
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